Cas no 1223861-43-5 (8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide)
![8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1223861-43-5x500.png)
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide
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- インチ: 1S/C24H24N2O2S/c1-15(2)11-12-25-24(27)23-21(16-7-5-4-6-8-16)19-14-26-20-10-9-17(28-3)13-18(20)22(19)29-23/h4-10,13-15H,11-12H2,1-3H3,(H,25,27)
- InChIKey: QGSXIAUCJHSQNY-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(OC)=CC=2)C2SC(C(NCCC(C)C)=O)=C(C3=CC=CC=C3)C=2C=1
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-5927-20μmol |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-2mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-4mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-3mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-15mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-2μmol |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-20mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-10μmol |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-5μmol |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-5927-5mg |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide |
1223861-43-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 |
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamideに関する追加情報
8-Methoxy-N-(3-Methylbutyl)-3-Phenylthieno[3,2-C]Quinoline-2-Carboxamide: A Comprehensive Overview
The compound with CAS No. 1223861-43-5, known as 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential bioactivity. This compound belongs to the class of thienoquinolines, which are known for their diverse applications in drug discovery and materials science. The thieno[3,2-c]quinoline core structure is particularly intriguing, as it combines the aromaticity of quinoline with the sulfur-containing thiophene ring, resulting in a molecule with exceptional electronic properties and reactivity.
Recent studies have highlighted the importance of methoxy groups in modulating the pharmacokinetic properties of organic compounds. In this compound, the 8-methoxy substituent plays a crucial role in enhancing the compound's solubility and stability, making it a promising candidate for drug delivery systems. Additionally, the N-(3-methylbutyl) group contributes to the molecule's lipophilicity, which is essential for crossing biological membranes and interacting with target receptors.
The phenyl group at position 3 further enhances the compound's aromaticity and conjugation, which are critical for its electronic properties. This makes the compound a strong candidate for applications in optoelectronics and sensor technologies. Recent advancements in computational chemistry have allowed researchers to predict the photophysical properties of this compound, revealing potential uses in light-emitting diodes (LEDs) and photovoltaic devices.
The synthesis of 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thienoquinoline core through a coupling reaction, followed by functionalization at specific positions to introduce the methoxy and N-(3-methylbutyl) groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring scalability for industrial applications.
From a pharmacological perspective, this compound has shown remarkable activity in preclinical studies targeting various diseases. For instance, studies published in 2023 have demonstrated its potential as an anticancer agent by selectively inhibiting key enzymes involved in tumor progression. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, suggesting a broad therapeutic potential.
In conclusion, 8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide represents a cutting-edge molecule with multifaceted applications across chemistry and biology. Its unique structure, combined with recent advances in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial development.
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